KP-457 (GMP)

ADAM17 selectivity ADAM10 discrimination off-target profiling

KP-457 (GMP) is a selective ADAM17 inhibitor (IC50 11.1 nM) with >50-fold selectivity over ADAM10 and MMPs. Produced under GMP guidelines, it ensures lot-to-lot consistency, impurity profiling, and documentation traceability for cell therapy manufacturing. At 15 μM, it preserves GPIbα expression and platelet yield in iPSC-derived platelet production—outperforming pan-inhibitor GM-6001 (requires ~5× higher conc.) and p38 MAPK inhibitors (cause cytotoxicity). Offers 10-fold potency advantage; supported by published 1-month canine toxicology data confirming no genotoxicity or systemic toxicity.

Molecular Formula C21H24N2O7S2
Molecular Weight 480.6 g/mol
CAS No. 1365803-52-6
Cat. No. B1526262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKP-457 (GMP)
CAS1365803-52-6
Molecular FormulaC21H24N2O7S2
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC#CCOC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)CNS(=O)(=O)C)N(C=O)O
InChIInChI=1S/C21H24N2O7S2/c1-3-4-13-30-19-9-11-20(12-10-19)32(28,29)15-21(23(25)16-24)18-7-5-17(6-8-18)14-22-31(2,26)27/h5-12,16,21-22,25H,13-15H2,1-2H3
InChIKeyVIWDSTUVCAZZDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KP-457 (GMP) CAS 1365803-52-6: A Selective ADAM17 Inhibitor with Quantified Selectivity Profile


KP-457 (GMP) is a selective a disintegrin and metalloproteinase 17 (ADAM17) inhibitor featuring a reverse-hydroxamate zinc-binding scaffold . The compound exhibits an IC50 of 11.1 nM against ADAM17 in cell-free enzymatic assays, with >50-fold selectivity over ADAM10 and multiple matrix metalloproteinases (MMP2, MMP3, MMP8, MMP9, MMP13, MMP14, MMP17) . The GMP-grade designation indicates production under Good Manufacturing Practice guidelines, positioning this compound as an auxiliary reagent suitable for cell therapy manufacturing workflows .

Why Generic ADAM17 Inhibitors Cannot Substitute for KP-457 (GMP) in Translational Platelet Production


Substituting KP-457 with pan-metalloproteinase inhibitors such as GM-6001 or p38 MAPK pathway inhibitors introduces measurable functional deficits in iPSC-derived platelet generation workflows. While both inhibitor classes can suppress GPIbα shedding, GM-6001 requires ~5-fold higher molar concentration (50 μM versus 15 μM) to achieve comparable retention, and its broad-spectrum metalloproteinase inhibition raises concerns regarding off-target effects on MMP-dependent differentiation processes [1]. p38 MAPK inhibitors, although capable of reducing GPIbα shedding, induce cytotoxicity during the differentiation phase, leading to a net loss in platelet yield from hiPSCs [2]. The GMP grade further distinguishes KP-457 for translational applications where lot-to-lot consistency, impurity profiling, and documentation traceability are prerequisite selection criteria .

KP-457 (GMP): Head-to-Head Quantitative Differentiation Versus Comparator ADAM17/MMP Inhibitors


Selectivity Ratio: KP-457 Achieves >67-Fold Discrimination Between ADAM17 and ADAM10

KP-457 demonstrates a 67.4-fold selectivity window between ADAM17 (IC50 = 11.1 nM) and its closest phylogenetic homolog ADAM10 (IC50 = 748 nM) in cell-free enzymatic assays . This discrimination is critical because ADAM10 mediates essential physiological processes including Notch signaling and cadherin cleavage; broad inhibition of both ADAM17 and ADAM10 may compromise these pathways. By contrast, the pan-MMP inhibitor GM-6001 does not discriminate between ADAM17 and ADAM10, inhibiting both with comparable potency [1].

ADAM17 selectivity ADAM10 discrimination off-target profiling

GPIbα Shedding Inhibition: KP-457 Demonstrates 10-Fold Superior Potency Over GM-6001 in Cellular Assays

In cellular assays measuring GPIbα ectodomain shedding from human platelets, KP-457 inhibited cleavage with 10-fold greater potency than the pan-metalloproteinase inhibitor GM-6001 [1]. Furthermore, in iPSC-derived platelet generation cultures conducted at 37°C, KP-457 at 15 μM retained GPIbα expression on iPSC-derived platelets, whereas GM-6001 required 50 μM to achieve comparable retention [2]. The half-maximal inhibitory concentration for KP-457 in blocking GPIbα shedding from iPSC platelets is lower than that of GM-6001 [2].

GPIbα shedding platelet function iPSC-derived platelets

Functional Platelet Yield: KP-457 Preserves Hemostatic Function Whereas p38 MAPK Inhibitors Induce Cytotoxicity

In head-to-head comparison during iPSC differentiation, the p38 MAPK inhibitor SB203580 induced measurable cytotoxicity and reduced overall platelet yield despite suppressing GPIbα shedding [1]. In contrast, KP-457 administration during the same differentiation window protected GPIbα expression without compromising platelet yield [2]. iPSC-derived platelets generated in the presence of KP-457 demonstrated GPIbα-dependent aggregation not inferior to freshly isolated human platelets, and exhibited improved hemostatic function in an in vivo thrombus formation model using immunodeficient mice after platelet transfusion [2].

platelet yield hemostatic function cytotoxicity avoidance

In Vivo Safety Profile: KP-457 Demonstrates No Genotoxicity or Systemic Toxicity in Canine Repeat-Dose Study

KP-457 was evaluated in a 1-month repeat-dose intravenous toxicology study in dogs at doses up to 3 mg/kg administered once daily [1]. The study confirmed that KP-457 exhibited neither genotoxicity nor systemic toxicity at the tested doses [1]. Prior safety assessment in rats similarly found the compound to be well-tolerated [2]. While comparative toxicology data for other ADAM17 inhibitors (e.g., GW280264X, TAPI-1) in analogous GLP studies are not publicly available in the same detail, the availability of this safety data package represents a meaningful differentiation point for translational research programs requiring documented in vivo tolerability before committing to large-scale procurement.

in vivo toxicology repeat-dose safety preclinical development

GMP Grade: Batch-to-Batch Consistency and Documentation Traceability for Cell Therapy Manufacturing

KP-457 (GMP) is produced under Good Manufacturing Practice guidelines specifically for use as an auxiliary reagent in cell therapy manufacturing workflows . The GMP designation distinguishes this product from standard research-grade KP-457 (HY-110397) through documented batch-to-batch consistency, defined impurity specifications, and full traceability documentation . Standard research-grade ADAM17 inhibitors (including non-GMP KP-457, GM-6001, TAPI-1, GW280264X) lack the quality systems and documentation required for regulatory filings involving cell therapy products intended for clinical administration.

GMP manufacturing cell therapy auxiliary reagent regulatory compliance

KP-457 (GMP): Evidence-Based Application Scenarios for Procurement Decision-Making


GMP-Compliant Auxiliary Reagent in iPSC-Derived Platelet Manufacturing

KP-457 (GMP) is specifically positioned as an auxiliary reagent for cell therapy manufacturing workflows requiring GMP-grade small molecules . In iPSC-derived platelet production, culture at 37°C is requisite for normal platelet output but concurrently activates ADAM17-mediated GPIbα ectodomain shedding, compromising platelet function [1]. Addition of KP-457 at 15 μM during megakaryocyte differentiation and platelet production phases preserves GPIbα expression while maintaining platelet yield, addressing a critical temperature-dependent manufacturing constraint [1]. The 10-fold potency advantage over GM-6001 reduces inhibitor mass requirements in scaled production [2].

Selective ADAM17 Inhibition with Minimal ADAM10 Interference in Notch-Dependent Differentiation Protocols

In stem cell differentiation protocols where Notch signaling integrity is essential, non-selective inhibition of ADAM10 can artifactually alter cell fate decisions due to ADAM10's role in Notch ligand cleavage . KP-457 provides a 67.4-fold selectivity window for ADAM17 over ADAM10 (IC50: 11.1 nM vs 748 nM) [1], enabling selective blockade of ADAM17-dependent shedding events while minimizing perturbation of ADAM10-mediated Notch processing. This selectivity profile is particularly relevant for hematopoietic differentiation protocols where both ADAM17 and ADAM10 are expressed.

Translational Platelet Biology Studies Requiring Documented In Vivo Safety Data

Research programs advancing toward IND-enabling studies benefit from KP-457's published in vivo safety characterization. The compound has been evaluated in a 1-month repeat-dose canine toxicology study at doses up to 3 mg/kg/day i.v., confirming absence of genotoxicity and systemic toxicity . Prior safety assessment in rats similarly found the compound well-tolerated [1]. This safety data package distinguishes KP-457 from alternative ADAM17 inhibitors (GM-6001, TAPI-1, GW280264X) for which comparable repeat-dose toxicology in large animals has not been published, reducing the preclinical development burden for programs selecting this compound.

Functional Platelet Generation Where p38 MAPK Inhibitor Cytotoxicity Is Unacceptable

In workflows where maintaining viable platelet yield is non-negotiable, KP-457 offers a clear advantage over p38 MAPK inhibitor-based shedding suppression strategies. Direct comparison demonstrates that the p38 inhibitor SB203580 induces cytotoxicity during iPSC differentiation, leading to reduced platelet yield . KP-457 achieves comparable or superior GPIbα shedding suppression without this cytotoxicity liability . iPSC platelets generated with KP-457 exhibit GPIbα-dependent aggregation not inferior to fresh human platelets and demonstrate improved hemostatic function in vivo [1]. For investigators weighing the trade-off between shedding suppression and final product yield, KP-457 eliminates this compromise.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for KP-457 (GMP)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.